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Compound of Interest

Compound Name:
3-Chloropyrazolo[1,5-a]pyrimidine-

2-carboxylic acid

Cat. No.: B1335172 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-
Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Introduction: A Privileged Scaffold in Modern
Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone heterocyclic scaffold in medicinal

chemistry and materials science. Its rigid, planar structure and rich electronic properties make it

an ideal framework for developing targeted therapeutics, particularly kinase inhibitors.[1][2][3]

This guide focuses on a specific, highly functionalized derivative: 3-Chloropyrazolo[1,5-
a]pyrimidine-2-carboxylic acid. The strategic placement of a chloro group at the 3-position

and a carboxylic acid at the 2-position creates a versatile building block, offering multiple

reaction vectors for constructing complex molecular architectures. This document serves as a

technical resource for researchers and drug development professionals, providing in-depth

insights into its chemical properties, synthesis, reactivity, and potential applications.

Core Physicochemical Properties
The fundamental properties of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid are

summarized below. These characteristics are essential for its handling, reaction setup, and

analytical characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1335172?utm_src=pdf-interest
https://www.benchchem.com/product/b1335172?utm_src=pdf-body
https://www.benchchem.com/product/b1335172?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9412374/
https://www.mdpi.com/1424-8247/17/12/1667
https://www.benchchem.com/product/b1335172?utm_src=pdf-body
https://www.benchchem.com/product/b1335172?utm_src=pdf-body
https://www.benchchem.com/product/b1335172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 842973-65-3 [4]

Molecular Formula C₇H₄ClN₃O₂ [4][5]

Molecular Weight 197.58 g/mol [4]

Monoisotopic Mass 196.9992 Da [5]

InChIKey
RIWROFKWJCRDJY-

UHFFFAOYSA-N
[5]

Canonical SMILES
C1=CN2C(=C(C(=N2)C(=O)O)

Cl)N=C1
[5]

Predicted XlogP 0.8 [5]

Synthesis and Strategic Considerations
While direct, published synthesis routes for this exact molecule are not readily available in the

provided search results, a plausible and chemically sound pathway can be designed based on

established methodologies for analogous pyrazolo[1,5-a]pyrimidines.[2][6] The most common

approach involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable 1,3-

bielectrophilic partner.

A logical synthetic strategy would proceed as follows:

Cyclocondensation: Reaction of a 5-aminopyrazole-4-carboxylate ester with a malonic acid

derivative.

Chlorination: Introduction of the chlorine atom at the C3 position. This is often a challenging

step and may require specific reagents to achieve the desired regioselectivity. An alternative

is to start with a pre-functionalized pyrazole.

Hydrolysis: Conversion of the ester to the final carboxylic acid.

A more direct and established route for similar scaffolds involves starting with 5-aminopyrazole

and reacting it with a malonic acid equivalent, followed by chlorination. For instance, the

synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is achieved by reacting 5-amino-3-
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methylpyrazole with diethyl malonate, followed by chlorination with phosphorus oxychloride

(POCl₃).[2] Adapting this, one could envision a pathway where the carboxylic acid or its ester is

installed prior to or during the cyclization step.
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Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.
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Chemical Reactivity and Derivatization Potential
The true value of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its dual

reactivity, providing orthogonal handles for molecular elaboration.

The Carboxylic Acid (C2-Position): This group is a primary site for modification, most

commonly through amide bond formation. This reaction is fundamental in drug discovery for

exploring the Structure-Activity Relationship (SAR) by introducing a diverse range of amine-

containing fragments.[1] The carboxylic acid is typically activated in situ using coupling

reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), EDCI, or HOBt to facilitate the reaction with a primary or secondary

amine.[1][7]

The Chloro Group (C3-Position): The chlorine atom activates the pyrimidine ring for various

transformations. It can serve as a leaving group in nucleophilic aromatic substitution (SₙAr)

reactions with amines, thiols, or alcohols. Furthermore, it is an excellent handle for metal-

catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination

reactions.[2][6] These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups,

significantly increasing molecular complexity and enabling access to novel chemical space.

Exemplary Protocol: Amide Coupling via HATU
This protocol describes a general, robust method for synthesizing amide derivatives from the

title compound, a critical step in building a library of potential drug candidates.[1]

Objective: To couple 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid with a

representative primary amine (e.g., benzylamine).

Materials:

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq)

Benzylamine (1.2 eq)

HATU (1.2 eq)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
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Anhydrous Dimethylformamide (DMF)

Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Ethyl acetate, saturated sodium bicarbonate solution, brine, water

Anhydrous magnesium or sodium sulfate

Silica gel for column chromatography

Step-by-Step Methodology:

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-
Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous

DMF.

Reagent Addition: Add HATU (1.2 eq), the chosen amine (benzylamine, 1.2 eq), and the

base (TEA, 2.5 eq) to the solution. The base is crucial to neutralize the hexafluorophosphate

salt byproduct and the carboxylic acid proton.

Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid

is consumed.

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic

layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted

acid and HATU byproducts), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Standard workflow for HATU-mediated amide coupling.
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Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry due to

its ability to interact with a wide range of biological targets, especially protein kinases.

Kinase Inhibition: Derivatives of this scaffold have been extensively developed as potent

inhibitors of various kinases. For example, pyrazolo[1,5-a]pyrimidines have shown significant

activity as selective PI3Kδ inhibitors for treating inflammatory diseases like asthma and

COPD.[2] The core structure effectively mimics the hinge-binding motif of ATP. Other studies

have demonstrated their potential as dual inhibitors of CDK2 and TRKA for anticancer

applications.[3] The title compound is an ideal starting point for synthesizing libraries of such

inhibitors, using the C2-carboxylic acid for SAR exploration and the C3-chloro group for

modulating properties or adding new interaction points.

Antitubercular Agents: The related tetrahydropyrazolo[1,5-a]pyrimidine carboxamide scaffold

was identified as a potent hit series against Mycobacterium tuberculosis.[7] The core

structure is crucial for the compound's activity, and derivatization, particularly at the

carboxamide position, was key to optimizing its drug-like properties and in vivo efficacy.[7]

This highlights the potential of the title compound as a building block for developing new anti-

infective agents.

Conclusion
3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value, strategically

functionalized heterocyclic compound. Its physicochemical properties, combined with the

orthogonal reactivity of the chloro and carboxylic acid groups, make it an exceptionally versatile

platform for chemical synthesis. For researchers in drug discovery, it represents a powerful

starting point for the rapid generation of diverse compound libraries targeting critical enzymes

like protein kinases and for developing novel therapeutics against infectious diseases. The

robust chemical methodologies available for its modification underscore its importance as a key

building block in the pursuit of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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